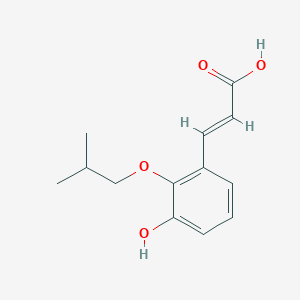
3-(3-Hydroxy(2-methylpropoxy)phenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Hydroxy(2-methylpropoxy)phenyl)acrylic acid is an organic compound with the molecular formula C13H16O4 It is characterized by the presence of a phenyl ring substituted with a hydroxy group and a 2-methylpropoxy group, along with an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydroxy(2-methylpropoxy)phenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxybenzaldehyde and 2-methylpropyl bromide.
Formation of the Ether Linkage: The hydroxy group of 3-hydroxybenzaldehyde reacts with 2-methylpropyl bromide in the presence of a base, such as potassium carbonate, to form the 3-(2-methylpropoxy)benzaldehyde.
Aldol Condensation: The resulting 3-(2-methylpropoxy)benzaldehyde undergoes an aldol condensation with malonic acid in the presence of a base, such as sodium hydroxide, to form the desired this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: 3-(3-Hydroxy(2-methylpropoxy)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acrylic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3-(3-oxo(2-methylpropoxy)phenyl)acrylic acid.
Reduction: Formation of 3-(3-Hydroxy(2-methylpropoxy)phenyl)propanoic acid.
Substitution: Formation of nitro or halogen-substituted derivatives of the original compound.
科学的研究の応用
3-(3-Hydroxy(2-methylpropoxy)phenyl)acrylic acid has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving hydroxy and acrylic acid moieties.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(3-Hydroxy(2-methylpropoxy)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the acrylic acid moiety can participate in Michael addition reactions with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
2-Hydroxy-3-phenyl-acrylic acid: This compound is structurally similar but lacks the 2-methylpropoxy group.
3-Hydroxy-2-aryl acrylate: This class of compounds shares the hydroxy and acrylic acid moieties but differs in the substitution pattern on the phenyl ring.
Uniqueness: 3-(3-Hydroxy(2-methylpropoxy)phenyl)acrylic acid is unique due to the presence of the 2-methylpropoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications.
特性
CAS番号 |
98510-77-1 |
|---|---|
分子式 |
C13H16O4 |
分子量 |
236.26 g/mol |
IUPAC名 |
(E)-3-[3-hydroxy-2-(2-methylpropoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C13H16O4/c1-9(2)8-17-13-10(6-7-12(15)16)4-3-5-11(13)14/h3-7,9,14H,8H2,1-2H3,(H,15,16)/b7-6+ |
InChIキー |
BQRGGTQFOMQAOW-VOTSOKGWSA-N |
異性体SMILES |
CC(C)COC1=C(C=CC=C1O)/C=C/C(=O)O |
正規SMILES |
CC(C)COC1=C(C=CC=C1O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


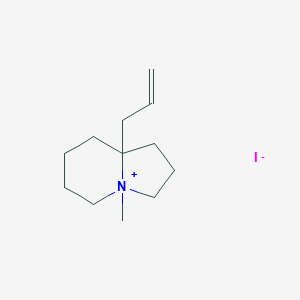


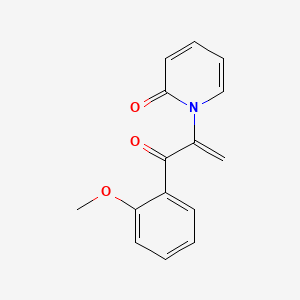
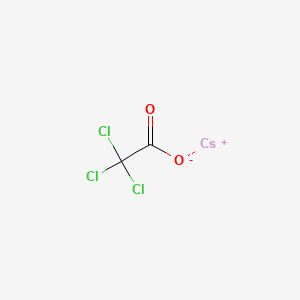
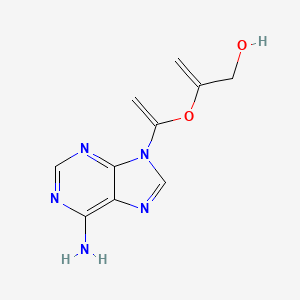
![8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12658466.png)
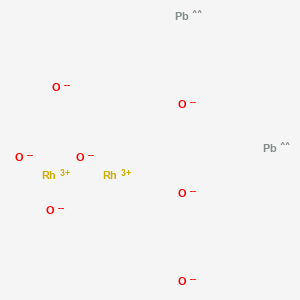
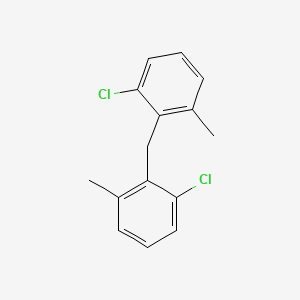
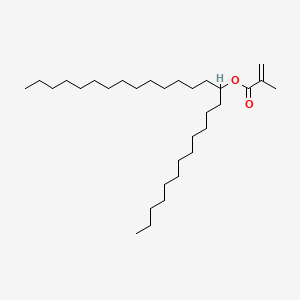
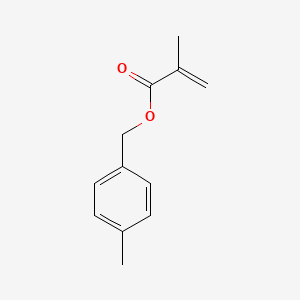


![2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,11,14,16-heptaen-9-one](/img/structure/B12658516.png)
